molecular formula C25H21N7O B2554127 (E)-2-amino-N-(3,5-dimethylphenyl)-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 573709-02-1

(E)-2-amino-N-(3,5-dimethylphenyl)-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No. B2554127
CAS RN: 573709-02-1
M. Wt: 435.491
InChI Key: QRKPHJNPCSMHAJ-CCVNUDIWSA-N
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Description

(E)-2-amino-N-(3,5-dimethylphenyl)-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C25H21N7O and its molecular weight is 435.491. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Researchers have developed methods for synthesizing complex quinoxaline derivatives, including structures similar to the specified compound. These syntheses often aim to explore the compound's potential interactions with metal ions or to enhance certain chemical properties for biological applications. For example, the synthesis of N-Pyridin-2-ylmethyl and N-Quinolin-2-ylmethyl substituted ethane-1,2-diamines focuses on creating compounds that can form coordinate bonds with metal ions, potentially useful for targeted delivery of nitric oxide to biological sites like tumors (Yang et al., 2017).

Biological Activity

The exploration of the biological activity of quinoxaline derivatives includes evaluating their antioxidant, antitumor, and antimicrobial activities. For instance, novel arylazothiazole disperse dyes containing selenium, synthesized using a condensation reaction, exhibited significant in vitro screening for their antioxidant and antitumor activities against specific cancer cell lines and showed antimicrobial activity against pathogenic bacteria and fungi (Khalifa et al., 2015).

Material Science Applications

In materials science, the synthesis of polyamides containing quinoxaline moiety has been reported, focusing on their thermal stability and potential applications in various industrial processes. These polyamides, synthesized by polycondensation of various diacids with aromatic diamine containing quinoxaline moiety, show excellent solubility in polar aprotic solvents and possess high thermal stability, making them suitable for advanced material applications (Patil et al., 2011).

Synthetic Methodology

The development of synthetic methodologies for constructing quinoxaline derivatives involves innovative reactions that can provide a platform for further functionalization. For example, the three-component synthesis of functionalized pyrrolo[3,4-c]quinolin-1-ones via an unusual reductive cascade reaction represents a significant advancement in the efficient synthesis of structurally diverse quinoxaline derivatives, potentially useful for diversity-oriented synthesis (Yu et al., 2015).

properties

IUPAC Name

2-amino-N-(3,5-dimethylphenyl)-1-[(E)-pyridin-3-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N7O/c1-15-10-16(2)12-18(11-15)29-25(33)21-22-24(31-20-8-4-3-7-19(20)30-22)32(23(21)26)28-14-17-6-5-9-27-13-17/h3-14H,26H2,1-2H3,(H,29,33)/b28-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKPHJNPCSMHAJ-CCVNUDIWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CN=CC=C5)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CN=CC=C5)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-amino-N-(3,5-dimethylphenyl)-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

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